2,4-Bis(trifluoromethyl)cinnamic acid
Overview
Description
2,4-Bis(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the para-position .
Molecular Structure Analysis
The molecular formula of 2,4-Bis(trifluoromethyl)cinnamic acid is C11H6F6O2 . The molecular weight is 284.155 Da . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
2,4-Bis(trifluoromethyl)cinnamic acid is a white to light yellow crystalline powder . It has a melting point range of 199 - 205 °C .Scientific Research Applications
Catalytic Applications and Organic Synthesis 2,4-Bis(trifluoromethyl)cinnamic acid has been investigated for its role in catalytic applications, notably in the synthesis of complex organic compounds. For instance, novel biological-based nano organo solid acids have been developed for catalyzing the synthesis of derivatives like cinnamic acid under green and mild conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). Furthermore, its phenylboronic acid derivative has been shown to be an effective catalyst for dehydrative condensation, highlighting the ortho-substituent's critical role in accelerating amidation (Wang, Lu, & Ishihara, 2018).
Anticancer Potential Cinnamic acid derivatives, including those modified with trifluoromethyl groups, have garnered attention for their anticancer properties. A comprehensive review on cinnamic acid derivatives underscored their underutilized potential as antitumor agents, detailing various synthetic approaches and biological evaluations (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anticancer Agents A study focused on novel cinnamic acid derivatives explored their antioxidant, anti-inflammatory, and cytotoxic properties. Among synthesized compounds, certain derivatives showed potent LOX inhibition, indicating their potential in developing antioxidant and anticancer therapies (Pontiki, Hadjipavlou-Litina, Litinas, & Geromichalos, 2014).
Material Science and Corrosion Inhibition In material science, derivatives of cinnamic acid, including 2,4-bis(trifluoromethyl)cinnamic acid, have been evaluated for their utility in corrosion inhibition. Such studies reveal the effectiveness of these compounds in protecting metals in acidic environments, contributing to the development of safer and more efficient corrosion inhibitors (Bentiss et al., 2007).
Safety And Hazards
2,4-Bis(trifluoromethyl)cinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
A recent study suggests that trifluoromethylcinnamanilide Michael acceptors, which are related to 2,4-Bis(trifluoromethyl)cinnamic acid, could be used for the treatment of resistant bacterial infections . This indicates potential future directions for the use of 2,4-Bis(trifluoromethyl)cinnamic acid and related compounds in medical applications.
properties
IUPAC Name |
(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXXKKVJARVCF-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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